molecular formula C11H17NO5 B1274982 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 362706-26-1

1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B1274982
M. Wt: 243.26 g/mol
InChI Key: UPBHYYJZVWZCOZ-UHFFFAOYSA-N
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Description

The compound 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of biologically active compounds and their utility as intermediates in the synthesis of various therapeutic agents.

Synthesis Analysis

Several papers describe the synthesis of related pyrrolidine derivatives. For instance, an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was achieved through a one-pot process involving debenzylation and ring hydrogenation . Another study reports the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . Additionally, an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates was developed, demonstrating the utility of these compounds in the synthesis of macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been characterized using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and envelope conformation of the proline ring . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through X-ray diffraction, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically relevant molecules. The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the synthesis of crizotinib, is an example of the functionalization of a pyrrolidine derivative . Another study describes the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, showcasing the versatility of pyrrolidine derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the compound's application in medicinal chemistry. For example, the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives involves a selective cyclization controlled by lithium coordination and steric hindrance, which affects the compound's reactivity and selectivity . The enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid were prepared and evaluated as antilipidemic agents, with their physical properties playing a role in their biological activity .

Scientific Research Applications

  • Synthesis and Characterization :

    • Research has demonstrated the utility of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in the synthesis of various chemical compounds. For instance, it's involved in the preparation of N(4´)-substituted di-tert-butyl pyroglutamic acids, indicating its role in the development of potentially useful chemical libraries (Svete et al., 2010). Similarly, its analogues have been synthesized and studied for their crystal structures, contributing to an understanding of molecular packing and supramolecular arrangement influenced by weak intermolecular interactions (Samipillai et al., 2016).
  • Development of Therapeutics :

    • This compound has also been implicated in the development of therapeutics. For example, a derivative of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate was used in the synthesis of EP2 receptor-selective prostaglandin E2 agonist, CP-533,536, which is being developed to aid in the healing of bone fractures (Prakash et al., 2008).
  • Advanced Pharmaceutical Synthesis :

    • In pharmaceutical chemistry, this compound has been employed in combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, showcasing its versatility in generating diverse molecular structures potentially useful in drug development (Malavašič et al., 2007).
  • Material Science and Crystallography :

    • The compound and its derivatives have been explored in material science and crystallography. For example, the synthesis and X-ray characterization of substituted oxopyrrolidine analogues like tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been reported, contributing to the understanding of molecular structure and stability through intramolecular hydrogen bonding (Çolak et al., 2021).
  • Organic Chemistry and Mechanistic Studies :

    • In the field of organic chemistry, studies involving the compound have led to insights into reaction mechanisms, such as the formation of 9-hydroxy-β-carbolin-4-carboxylic acid from certain derivatives, enhancing our understanding of organic reaction pathways (Görlitzer & Baltrusch, 2000).
  • Innovative Synthesis Methods :

    • Innovative methods for synthesizing various compounds using 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate have been developed. These methods are significant for creating complex molecular structures, which could be pivotal in the synthesis of novel pharmacological agents or in the study of complex chemical reactions (Sasaki et al., 2020).
  • Polymer Science :

    • The compound has also found applications in polymer science. For instance, its derivatives have been used in synthesizing polyamides with flexible main-chain ether linkages, contributing to the development of materials with specific thermal and mechanical properties (Hsiao et al., 2000).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBHYYJZVWZCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401243
Record name 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
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Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

CAS RN

362706-26-1
Record name 1-(1,1-Dimethylethyl) 2-methyl 4-oxo-1,2-pyrrolidinedicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
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Record name 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (5 g, 20.4 mmol) in DCM (100 mL), Dess-Martin periodinane (12.97 g, 30.6 mmol) is added. After completion of the reaction as judged by TLC the reaction is quenched with sat NaHCO3, washed with sat sodium thiosulfate and extracted with DCM. The organics are dried and evaporated and used crude in the next step.
Quantity
12.97 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of N-Boc proline methyl ester (2 .0 g, 8.15 mmol) in CH2Cl2 were added 3 A molecular sieves (2 g) and PDC (4.60 g, 12.2 mmol). The mixture was stirred for 3 days. The mixture was filtered through a Celiete pad and the filtrate was evaporated. The residue was chromatographed on silica gel with CHCl3-MeOH (10:1) as eluent to give methyl 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate (1.13 g, 57%) as a colorless oil. 1H-NMR (CDCl3) δ 1.46–1.48 (m, 9 H), 2.56–2.61 (m, 1 H), 2.88–3.00 (m, 1 H), 3.77 (s, 3 H), 3.82–3.88 (m, 2 H), 4.71–4.83 (m, 1 H).
Quantity
8.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (8 g, 32.65 mmol) in DCM (200 ml), pyridinium dichromate (24.55 g, 65.3 mmol) was added at 0° C. It was stirred at room temperature for overnight. Reaction mixture was filtered through celite pad and DCM layer was concentrated. Purification by column chromatography offered 4-oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester as a white solid (6 g, 76%).
Quantity
24.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org

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